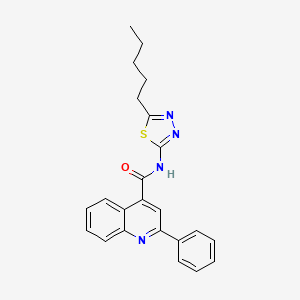
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazol-quinoline derivatives involves several key steps, including the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide and oxidation to obtain the desired thiadiazol-quinoline compound. This process allows for the formation of compounds with specific substitutions at the thiophene ring through electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation (Aleksandrov et al., 2020).
Molecular Structure Analysis
The molecular structure of thiadiazol-quinoline derivatives is characterized by the presence of a thiadiazol ring fused to a quinoline moiety. Spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry are instrumental in characterizing these compounds, providing detailed information on the molecular framework and functional groups present (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazol-quinoline derivatives undergo various chemical reactions, including electrophilic substitution and cyclocondensation, leading to the formation of a wide range of derivatives with potential antibacterial, antifungal, and antitumor activities. The reactivity of these compounds is significantly influenced by the nature of the substituents on the thiadiazol and quinoline rings, allowing for the synthesis of compounds with tailored properties (Foroumadi et al., 2005).
Physical Properties Analysis
The physical properties of thiadiazol-quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be analyzed using techniques like X-ray crystallography, which provides insights into the molecular and crystal lattice structure (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of thiadiazol-quinoline derivatives, including their reactivity, stability, and interaction with biological molecules, are essential for their application in medicinal chemistry. Studies on these compounds reveal their potential as inhibitors of various biological targets, indicating their utility in drug discovery and development (Sheikhi-Mohammareh et al., 2023).
Propiedades
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-2-3-5-14-21-26-27-23(29-21)25-22(28)18-15-20(16-10-6-4-7-11-16)24-19-13-9-8-12-17(18)19/h4,6-13,15H,2-3,5,14H2,1H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBPRICZTYFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



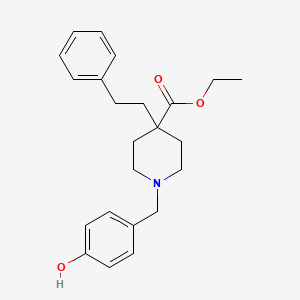
![2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4540161.png)
![N-(2,6-dimethylphenyl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4540172.png)

![3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4540184.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540187.png)
![1'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4540194.png)
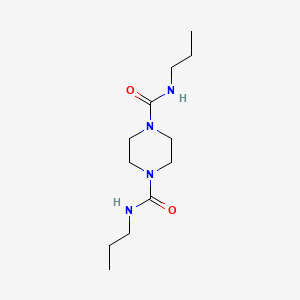
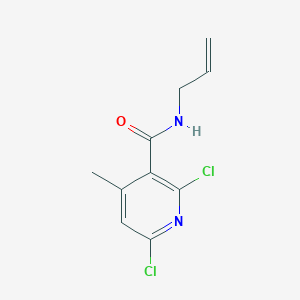
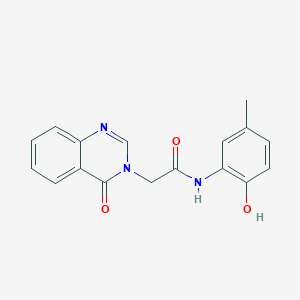
![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4540217.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4540219.png)
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4540242.png)
![ethyl [3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B4540245.png)